Eg5 Inhibitor IV, VS-83

描述

Eg5 Inhibitor IV, VS-83 is a small molecule inhibitor that controls the biological activity of Eg5 . This inhibitor is primarily used for cell structure applications .

Synthesis Analysis

The inhibition of kinesin Eg5 by small molecules such as monastrol is currently evaluated as an approach to develop a novel class of antiproliferative drugs for the treatment of malignant tumours .Molecular Structure Analysis

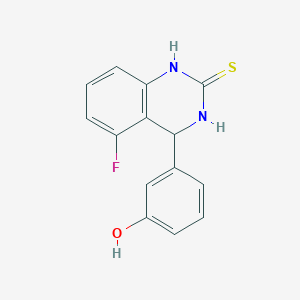

The molecular formula of Eg5 Inhibitor IV, VS-83 is C14H11FN2OS . The molecular weight is 274.31 . The InChI key is MAEYCDNDKNPNQJ-UHFFFAOYSA-N .Chemical Reactions Analysis

Eg5 Inhibitor IV, VS-83 is a cell-permeable Monastrol analog with enhanced potency and selectivity (over 8 other kinesins) in inhibiting mitotic kinesin Eg5-ATPase activity .Physical And Chemical Properties Analysis

Eg5 Inhibitor IV, VS-83 is a solid substance . It is soluble in ethanol (5 mg/mL) and DMSO (50 mg/mL) . It is white in color .科学研究应用

Role in Cancer Therapy

Eg5, a kinesin spindle protein, is involved in the formation of a bipolar mitotic spindle, crucial for cell division. Eg5 inhibitors, including VS-83, have been explored for their potential in cancer chemotherapy. These inhibitors target the ATPase activity of the motor domain of Eg5, interfering with microtubule motility and thereby inhibiting cell division in cancer cells. However, despite several clinical trials, many Eg5 inhibitors have shown limited efficacy, with exceptions like filanesib demonstrating clinical efficacy in multiple myeloma patients and progressing to phase III trials (Garcia-Saez & Skoufias, 2020).

Mechanisms and Inhibitor Discovery

Eg5 inhibitors have been identified through various approaches, including in vitro screening. For instance, S-trityl-L-cysteine was discovered as a potent Eg5 inhibitor, significantly more effective than monastrol, a well-studied inhibitor, in inducing mitotic arrest in HeLa cells (Debonis et al., 2004). These discoveries have been pivotal in understanding the mechanisms of Eg5 inhibition and developing new therapeutic agents.

Structural and Functional Insights

Detailed studies on Eg5 inhibitor binding and the structure of inhibitor complexes have provided insights into the molecular mechanisms of inhibition. For instance, analysis of different mutants of Eg5 revealed how various inhibitors interact within the same binding region, suggesting a highly flexible binding site accommodating different inhibitor types (Brier et al., 2006). Additionally, the crystal structure of the Eg5-STLC complex has helped understand the conformational changes induced by inhibitors (Kaan et al., 2009).

Novel Inhibitors and Drug Development

Research has focused on developing more potent Eg5 inhibitors, such as analyzing the structure-activity relationship of S-trityl-L-cysteine analogues (Debonis et al., 2008). Virtual screening has also been employed to identify new Eg5 inhibitors, marking a significant advancement in the drug discovery process (Nagarajan et al., 2012).

Applications Beyond Cancer

Beyond cancer therapy, the study of Eg5 inhibitors has implications for understanding cell division mechanisms. For example, research on Eg5-independent cell division mechanisms has provided insights into alternative pathways for centrosome separation, revealing potential resistance mechanisms to kinesin-5 inhibitors (Raaijmakers et al., 2012).

Novel Photochromic Inhibitors

Innovative approaches like developing photoresponsive inhibitors for Eg5 have opened new avenues for precise control of Eg5 function using light irradiation. This approach enables multi-stage inhibitory activity with different isomerization states (Alrazi et al., 2021).

安全和危害

未来方向

属性

IUPAC Name |

5-fluoro-4-(3-hydroxyphenyl)-3,4-dihydro-1H-quinazoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2OS/c15-10-5-2-6-11-12(10)13(17-14(19)16-11)8-3-1-4-9(18)7-8/h1-7,13,18H,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEYCDNDKNPNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2C3=C(C=CC=C3F)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468002 | |

| Record name | Eg5 Inhibitor IV, VS-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eg5 Inhibitor IV, VS-83 | |

CAS RN |

909250-29-9 | |

| Record name | Eg5 Inhibitor IV, VS-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

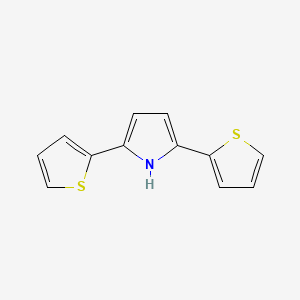

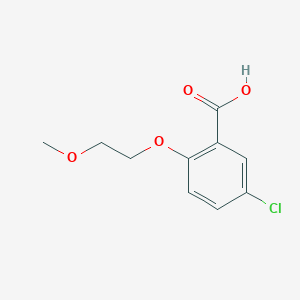

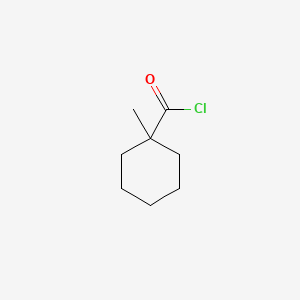

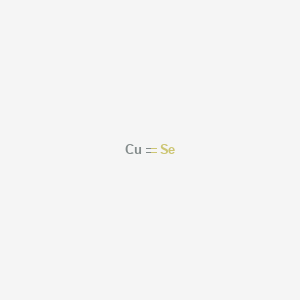

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

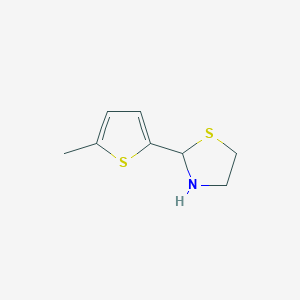

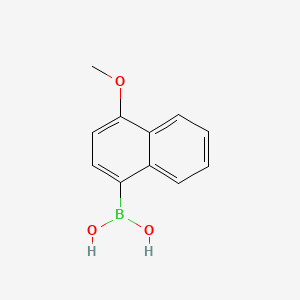

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(2-Nitrobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364948.png)

![2-[1-[(2,3-Difluorophenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B1364963.png)

![1-[6-(2,5-Dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1364972.png)

![4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1364977.png)